1-(3-Isopropylpyridin-2-yl)ethanone
Description
1-(3-Isopropylpyridin-2-yl)ethanone is a pyridine derivative featuring an isopropyl substituent at the 3-position of the pyridine ring and an acetyl group (ethanone) at the 2-position. Its structure combines the electron-withdrawing acetyl group with the steric bulk of the isopropyl substituent, influencing its reactivity and physical properties such as solubility and melting point.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(3-propan-2-ylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(2)9-5-4-6-11-10(9)8(3)12/h4-7H,1-3H3 |
InChI Key |
XBKTYAIMVPZWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Isopropylpyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropylpyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial production methods may involve more efficient and scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
1-(3-Isopropylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Isopropylpyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Isopropylpyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3-Isopropylpyridin-2-yl)ethanone with structurally related pyridine-based ethanones and heterocyclic ketones, emphasizing substituent effects and functional group variations.
Table 1: Structural and Functional Comparison
*Similarity scores based on structural alignment (0–1 scale) from .
Key Findings:
Positional Isomerism: The compound 1-(6-Isopropylpyridin-3-yl)ethanone (CAS 36357-38-7) shares 89% structural similarity with the target compound, differing only in the isopropyl group’s position (6 vs. 3 on the pyridine ring). This positional shift may alter steric hindrance and electronic effects, impacting reactivity in coupling reactions .
Functional Group Variations: 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone () introduces methoxy and methyl groups, which increase electron density on the pyridine ring. This could enhance stability in acidic conditions compared to the target compound . 1-(3-Methyl-benzofuran-2-yl)-ethanone (CAS 23911-56-0) replaces the pyridine ring with a benzofuran system, significantly altering UV absorption and volatility, making it suitable for perfumery applications .
Biological and Synthetic Relevance: Chlorinated analogs like 1-(2-Chlorophenyl)ethanone (CAS 2142-68-9, ) demonstrate the impact of aromatic chlorination on toxicity and metabolic stability, suggesting that halogenation in the target compound’s analogs could modify its pharmacological profile . Piperidine-containing derivatives () highlight the role of nitrogen-rich heterocycles in enhancing binding affinity to biological targets, a trait that could be explored in derivatives of the target compound .
Biological Activity
1-(3-Isopropylpyridin-2-yl)ethanone, a compound characterized by its unique pyridine structure and ketone functional group, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(3-Isopropylpyridin-2-yl)ethanone is C12H15N, with a molecular weight of approximately 187.25 g/mol. The presence of the isopropyl group on the pyridine ring is significant as it influences the compound's reactivity and biological interactions.
1-(3-Isopropylpyridin-2-yl)ethanone exhibits biological activity primarily through its interaction with specific molecular targets. The mechanism of action may involve:
- Enzyme Inhibition : The compound can bind to enzymes, potentially inhibiting their activity by occupying active sites or altering conformational states.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways that regulate physiological responses.
These interactions are crucial in understanding its therapeutic potential in various biological systems.
Biological Activity Overview
The biological activity of 1-(3-Isopropylpyridin-2-yl)ethanone can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains, indicating potential in treating infections. |
| Anti-inflammatory | May have effects on inflammatory pathways, though specific studies are limited. |
| Cytotoxicity | Preliminary studies suggest possible cytotoxic effects on cancer cell lines. |
Antimicrobial Activity
A study investigating the antimicrobial properties of related pyridine derivatives found that compounds similar to 1-(3-Isopropylpyridin-2-yl)ethanone showed promising activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .
Cytotoxicity Studies
In vitro studies have indicated that certain pyridine derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have been shown to induce apoptosis in cancer cells, suggesting that 1-(3-Isopropylpyridin-2-yl)ethanone could be explored for its anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
